2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
6216-68-8
VCID:
VC0410774
InChI:
InChI=1S/C16H15ClN2O4/c1-10-6-11(2)16(14(17)7-10)23-9-15(20)18-12-4-3-5-13(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
SMILES:
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula:
C16H15ClN2O4
Molecular Weight:
334.75g/mol
2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
CAS No.: 6216-68-8
Main Products
VCID: VC0410774
Molecular Formula: C16H15ClN2O4
Molecular Weight: 334.75g/mol
CAS No. | 6216-68-8 |
---|---|
Product Name | 2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
Molecular Formula | C16H15ClN2O4 |
Molecular Weight | 334.75g/mol |
IUPAC Name | 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C16H15ClN2O4/c1-10-6-11(2)16(14(17)7-10)23-9-15(20)18-12-4-3-5-13(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Standard InChIKey | FUKITQHYJIPYBY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
PubChem Compound | 843032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume